molecular formula C13H18Cl2N2O2 B1452374 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220031-37-7

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1452374
CAS No.: 1220031-37-7
M. Wt: 305.2 g/mol
InChI Key: SDQLTTJPYTYWDZ-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a piperidine-based compound featuring a 4-chloro-2-pyridinecarboxylate group linked via an ethyl ester to the piperidine ring. Its molecular formula is C₁₃H₁₆Cl₂N₂O₂ (molecular weight: 319.19).

Properties

IUPAC Name

2-piperidin-4-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-3-7-16-12(9-11)13(17)18-8-4-10-1-5-15-6-2-10;/h3,7,9-10,15H,1-2,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQLTTJPYTYWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Conversion

The synthesis typically begins with 2-methyl-4-nitropyridine-N-oxide as the raw material. This compound undergoes hydrochloric acid-mediated chlorination and reduction in an autoclave at elevated temperatures (120–250°C) for varying durations (8–30 hours), yielding 4-chloro-2-methyl-pyridine-N-oxide with purity ranging from 97.6% to 99.1% and yields between 34.5% and 80.4% depending on conditions (temperature, time).

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 180 250 120
Time (hours) 24 8 30
Purity (HPLC %) 98.7 97.6 99.1
Yield (%) 80.4 39.4 34.5

Conversion to 4-Chloro-2-Picoline

The 4-chloro-2-methyl-pyridine-N-oxide is then treated with phosphorus trichloride (PCl3) in an organic solvent such as dichloromethane or carbon tetrachloride at temperatures ranging from -10°C to 40°C over several hours (3–6 hours). This step converts the N-oxide to 4-chloro-2-picoline (4-chloro-2-methylpyridine).

Parameter Example Condition
Solvent Dichloromethane / CCl4
Temperature (°C) -10 to 40
PCl3 molar ratio 1.5 to 3
Reaction time (hours) 3 to 6

Oxidation to 4-Chloro-2-Pyridinecarboxylic Acid

The 4-chloro-2-picoline is oxidized using potassium permanganate in aqueous medium to produce 4-chloro-2-pyridinecarboxylic acid . This oxidation is a key step to introduce the carboxyl functional group necessary for ester formation.

Formation of 4-Chloro-2-Pyridinecarboxylic Acid Chloride

For esterification, the acid is converted to its acid chloride using thionyl chloride (SOCl2). Recent advancements show that using bromine as a catalyst in the reaction of 4-chloro-2-pyridinecarboxylic acid with thionyl chloride significantly improves yield and purity, achieving industrially favorable production conditions with reduced reaction times and fewer by-products such as 4,5-dichloro impurities.

Catalyst Reaction Time (hours) Yield (%) Impurity (4,5-dichloro %)
Sodium bromide >20 Lower Higher
Bromine ~3 High Low
DMF (N,N-dimethylformamide) 3–6.5 Moderate Moderate

Esterification with 2-(4-Piperidinyl)ethanol

The acid chloride intermediate reacts with 2-(4-piperidinyl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (commonly dichloromethane) at room temperature. This reaction forms the ester linkage, yielding 2-(4-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate .

Reagent Role Conditions
2-(4-Piperidinyl)ethanol Alcohol component Room temperature
Dicyclohexylcarbodiimide (DCC) Coupling agent Stoichiometric amount
4-Dimethylaminopyridine (DMAP) Catalyst Catalytic amount
Solvent Dichloromethane Ambient

Formation of Hydrochloride Salt

The free base ester is then treated with hydrochloric acid to form the hydrochloride salt , enhancing solubility and stability for pharmaceutical applications.

Summary Table of the Overall Synthesis Steps

Step Starting Material / Reagent Conditions / Notes Product / Intermediate Yield / Purity
1. Chlorination & Reduction 2-methyl-4-nitropyridine-N-oxide + HCl 120–250°C, 8–30 h, autoclave 4-chloro-2-methyl-pyridine-N-oxide 34.5–80.4% yield; ~98% purity
2. Deoxygenation 4-chloro-2-methyl-pyridine-N-oxide + PCl3 -10 to 40°C, 3–6 h, organic solvent 4-chloro-2-picoline High yield
3. Oxidation 4-chloro-2-picoline + KMnO4 Aqueous medium 4-chloro-2-pyridinecarboxylic acid Moderate yield
4. Acid chloride formation 4-chloro-2-pyridinecarboxylic acid + SOCl2 + Br2 catalyst ~85°C, 3 h 4-chloropyridine-2-carboxylic acid chloride High purity, high yield
5. Esterification Acid chloride + 2-(4-piperidinyl)ethanol + DCC + DMAP Room temp, dichloromethane 2-(4-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate Good yield
6. Hydrochloride salt formation Free base + HCl Ambient 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride Stable, soluble form

Research Findings and Industrial Considerations

  • The use of 2-methyl-4-nitropyridine-N-oxide as a starting material provides a rich and accessible source for the synthesis of 4-chloro-2-pyridinecarboxylate derivatives, overcoming raw material limitations.

  • The bromine-catalyzed acid chloride formation step offers a significant improvement over traditional sodium bromide or DMF catalysis, reducing reaction time and minimizing by-products, which is critical for industrial-scale synthesis.

  • Esterification under mild conditions using DCC and DMAP ensures high selectivity and yield, maintaining the integrity of sensitive functional groups.

  • The hydrochloride salt form enhances the compound’s stability and solubility, facilitating its use as a pharmaceutical intermediate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.76
  • Key Differences : Replaces the 4-chloro-2-pyridinecarboxylate group with a nicotinate (3-pyridinecarboxylate) moiety.
  • Properties : Classified as an irritant (Hazard Class: IRRITANT) due to its reactive pyridine core. The absence of a chlorine atom reduces halogen-related steric and electronic effects compared to the target compound .
Donepezil Hydrochloride
  • Molecular Formula: C₂₄H₂₉NO₃·HCl
  • Molecular Weight : 415.96
  • Key Differences: Contains a benzylpiperidinyl group linked to an indenone moiety.
  • Properties : Clinically used for Alzheimer’s disease due to acetylcholinesterase inhibition. The bulkier structure enhances receptor specificity but reduces solubility compared to the target compound .
4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83
  • Key Differences : Substitutes the ethyl pyridinecarboxylate group with a diphenylmethoxy group.
  • Properties: Limited solubility data; bulky aromatic groups may hinder bioavailability. Environmental impact is understudied .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Stability
Target Compound 319.19 4-Cl, 2-pyridinecarboxylate Moderate (est.) Stable (est.)
2-(4-Piperidinyl)ethyl Nicotinate HCl 270.76 3-pyridinecarboxylate Low Moderate
4-(Diphenylmethoxy)piperidine HCl 303.83 Diphenylmethoxy Unknown High
Ethyl 2-(piperidin-4-yl)acetate HCl 243.74 Acetate, ethyl ester High Moderate

Notes:

  • The target compound’s chloro and pyridine groups likely enhance lipophilicity compared to nicotinate derivatives .
  • Diphenylmethoxy analogs exhibit higher molecular weights but lack solubility data, complicating bioavailability predictions .

Pharmacological Activity

  • Target Compound: Potential as a receptor modulator (e.g., serotonin or acetylcholine receptors) inferred from structural similarities to RS 67333 and RS 39604, which are 5-HT₄ agonists .
  • Donepezil HCl : Demonstrates the therapeutic relevance of piperidine derivatives in neurodegenerative diseases .
  • Nicotinate Analogs : May exhibit distinct binding profiles due to positional isomerism (2- vs. 3-pyridine substitution) .

Biological Activity

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, with the chemical formula C13H18Cl2N2O2 and CAS number 1220031-37-7, is a compound notable for its unique structural features, combining a piperidine ring with a chlorinated pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

The synthesis of this compound typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-(4-piperidinyl)ethanol, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is performed in organic solvents like dichloromethane at room temperature, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to various pharmacological effects. The precise mechanisms are still under investigation, but they likely involve receptor binding and enzyme inhibition .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific strains and mechanisms remain to be fully characterized.
  • Antitumor Potential : Some derivatives related to this compound have shown promise in anticancer assays, particularly against specific human tumor cell lines .
  • Neurological Effects : Given its piperidine structure, it may also exhibit effects on the central nervous system, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds structurally related to this compound:

  • Anticancer Activity : A study evaluated various piperidine derivatives for their antitumor efficacy against renal and breast cancer cell lines. Some compounds demonstrated significant cytotoxicity, suggesting that modifications on the piperidine or pyridine rings could enhance activity .
  • Antibacterial Evaluation : Another research effort assessed a series of pyridine derivatives for their antibacterial properties against Mycobacterium tuberculosis. Compounds similar to this compound were included in screenings that revealed moderate activity against certain bacterial strains .
  • Mechanistic Studies : Investigations into the interaction of this compound with specific receptors have been initiated. For example, binding studies with neurotransmitter receptors could elucidate its potential role in modulating neurological functions .

Comparative Analysis

The following table summarizes the biological activities of similar compounds compared to this compound:

Compound NameAntimicrobial ActivityAntitumor ActivityNeurological Effects
Compound AModerateSignificantMinimal
Compound BHighModerateSignificant
Target Compound Moderate Potential Under Investigation

Q & A

Q. What are the critical steps in synthesizing 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 4-chloro-2-pyridinecarboxylic acid with a piperidinyl ethyl alcohol derivative under alkaline conditions (e.g., NaOH in dichloromethane). Key steps include:

  • Reaction Optimization : Adjust stoichiometry and temperature to minimize side reactions.
  • Purification : Use sequential washes (e.g., water, brine) and column chromatography to isolate the product.
  • Purity Verification : Confirm via HPLC (>99% purity) and characterize using NMR and mass spectrometry .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Adhere to GHS guidelines and lab safety standards:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H313/H333 hazards).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 protocols) .

Q. How should researchers characterize this compound’s structural identity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze proton environments (e.g., piperidinyl CH₂ vs. pyridine aromatic protons).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ fragments).
  • Elemental Analysis : Validate C, H, N, and Cl content to rule out salt form discrepancies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproducts?

Methodological Answer: Apply factorial design to test variables:

  • Factors : Solvent polarity (e.g., DCM vs. THF), temperature (25–60°C), and base concentration.
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 45°C, 1.2 eq NaOH).
  • Validation : Replicate runs under predicted optimal conditions to ensure reproducibility .

Q. What structural features influence this compound’s reactivity and biological activity?

Methodological Answer: Compare with analogs to establish structure-activity relationships (SAR):

Substituent Effect on Reactivity/Binding Source
4-Chloro (pyridine)Enhances electrophilicity for nucleophilic coupling
Piperidinyl ethyl groupModulates lipophilicity and target affinity
Hydrochloride saltImproves solubility without altering bioactivity

Q. How can computational tools predict reaction pathways for derivative synthesis?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to:

  • Map Transition States : Identify energy barriers for key steps (e.g., esterification).
  • Simulate Solvent Effects : Compare polar (H₂O) vs. nonpolar (DCM) environments.
  • Validate with ICReDD’s Reaction Path Search : Integrate computational predictions with experimental validation loops .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Step 1 : Rule out impurities via HPLC-MS.
  • Step 2 : Assign ambiguous peaks using 2D NMR (e.g., HSQC, HMBC) to distinguish diastereomers or tautomers.
  • Step 3 : Cross-reference with crystallographic data (if available) to confirm stereochemistry .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) before introducing electrophiles.
  • Catalysis : Use Pd-mediated cross-coupling to minimize unwanted alkylation.
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor mono-substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 2
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2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

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